Cas no 2171701-91-8 (tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate)

tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate
- tert-butyl N-[3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate
- EN300-1626954
- 2171701-91-8
-
- インチ: 1S/C14H25N5O2/c1-10-17-18-11(19(10)5)14(7-6-8-15-9-14)16-12(20)21-13(2,3)4/h15H,6-9H2,1-5H3,(H,16,20)
- InChIKey: BQGFDMZGQZSXKH-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1(C2=NN=C(C)N2C)CNCCC1)=O
計算された属性
- 精确分子量: 295.20082506g/mol
- 同位素质量: 295.20082506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 384
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 81.1Ų
tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1626954-0.05g |
tert-butyl N-[3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171701-91-8 | 0.05g |
$1709.0 | 2023-06-04 | ||
Enamine | EN300-1626954-5000mg |
tert-butyl N-[3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171701-91-8 | 5000mg |
$5900.0 | 2023-09-22 | ||
Enamine | EN300-1626954-10000mg |
tert-butyl N-[3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171701-91-8 | 10000mg |
$8749.0 | 2023-09-22 | ||
Enamine | EN300-1626954-1000mg |
tert-butyl N-[3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171701-91-8 | 1000mg |
$2035.0 | 2023-09-22 | ||
Enamine | EN300-1626954-2500mg |
tert-butyl N-[3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171701-91-8 | 2500mg |
$3988.0 | 2023-09-22 | ||
Enamine | EN300-1626954-10.0g |
tert-butyl N-[3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171701-91-8 | 10g |
$8749.0 | 2023-06-04 | ||
Enamine | EN300-1626954-50mg |
tert-butyl N-[3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171701-91-8 | 50mg |
$1709.0 | 2023-09-22 | ||
Enamine | EN300-1626954-0.1g |
tert-butyl N-[3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171701-91-8 | 0.1g |
$1791.0 | 2023-06-04 | ||
Enamine | EN300-1626954-0.5g |
tert-butyl N-[3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171701-91-8 | 0.5g |
$1954.0 | 2023-06-04 | ||
Enamine | EN300-1626954-2.5g |
tert-butyl N-[3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-yl]carbamate |
2171701-91-8 | 2.5g |
$3988.0 | 2023-06-04 |
tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate 関連文献
-
1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamateに関する追加情報
Research Brief on tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate (CAS: 2171701-91-8)
The compound tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate (CAS: 2171701-91-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate as a key intermediate in the synthesis of novel heterocyclic compounds with promising pharmacological properties. The compound's unique structural features, including the 1,2,4-triazole and piperidine moieties, contribute to its ability to interact with various biological targets, making it a valuable scaffold for the development of new therapeutics.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the compound's potential as a modulator of protein-protein interactions (PPIs) involved in inflammatory pathways. The results demonstrated that derivatives of tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate exhibited significant inhibitory effects on key inflammatory mediators, suggesting its potential as a lead compound for the development of anti-inflammatory agents.
Another area of interest is the compound's application in central nervous system (CNS) drug discovery. Preliminary in vitro and in vivo studies have shown that tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate and its analogs can cross the blood-brain barrier and exhibit neuroprotective effects. These findings open new avenues for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate has also been optimized in recent research. A novel, high-yield synthetic route was reported, which involves the use of environmentally friendly catalysts and reduces the number of purification steps. This advancement not only improves the scalability of the compound's production but also aligns with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry.
Despite these promising developments, challenges remain in the further exploration of this compound. Issues such as metabolic stability, selectivity, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Future research directions may include the development of more potent and selective analogs, as well as detailed mechanistic studies to elucidate the compound's mode of action at the molecular level.
In conclusion, tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate (CAS: 2171701-91-8) represents a versatile and promising scaffold in medicinal chemistry. Its applications span from anti-inflammatory agents to CNS therapeutics, and recent synthetic improvements have enhanced its accessibility for further research. Continued investigation into this compound and its derivatives may yield novel therapeutic candidates with significant clinical potential.
2171701-91-8 (tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate) Related Products
- 2171913-18-9(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylpentanamidoacetic acid)
- 1806870-13-2(2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine)
- 2169208-16-4({7-oxaspiro4.5decan-1-yl}methanamine)
- 1806262-90-7(6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 1807136-48-6(3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine)
- 2680733-94-0(1-methyl-2-(prop-2-en-1-yloxy)carbonyl-1H,2H,3H,4H-pyrrolo1,2-apyrazine-6-carboxylic acid)
- 1226456-87-6(1-methyl-4-5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine)
- 2097932-62-0(N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-1-4-(trifluoromethyl)phenylmethanesulfonamide)
- 1804203-28-8(Ethyl 3-(3-bromopropyl)-2-methylbenzoate)
- 2138036-93-6(3-(4-Chlorothiophen-3-yl)-4,4-dimethylcyclohexan-1-amine)




